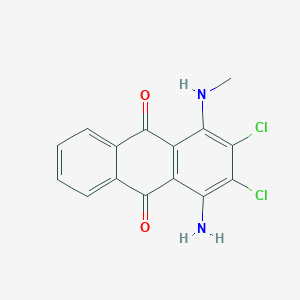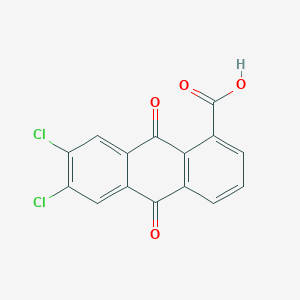
6,7-Dichloroanthraquinone-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloroanthraquinone-1-carboxylic acid is a derivative of anthraquinone, an aromatic organic compound with a wide range of applications in various fields. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions and a carboxylic acid group at the 1 position on the anthraquinone core. Anthraquinone derivatives are known for their interesting photophysical, photochemical, and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroanthraquinone-1-carboxylic acid typically involves the chlorination of anthraquinone followed by carboxylation. One common method is the Friedel-Crafts reaction, where anthraquinone is reacted with chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce chlorine atoms at the desired positions . The carboxylation step can be achieved using various methods, such as the Kolbe-Schmitt reaction, where the chlorinated anthraquinone is treated with carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The chlorination and carboxylation reactions are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
化学反应分析
Types of Reactions
6,7-Dichloroanthraquinone-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinones or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
科学研究应用
6,7-Dichloroanthraquinone-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6,7-Dichloroanthraquinone-1-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit key enzymes involved in cellular metabolism and signal transduction pathways, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
6,7-Dichloroanthraquinone-1-carboxylic acid can be compared with other anthraquinone derivatives, such as:
1,8-Dichloroanthraquinone: Similar in structure but lacks the carboxylic acid group, leading to different chemical and biological properties.
9,10-Anthraquinone: The most common isomer, used widely in industry and research.
1,4-Dihydroxyanthraquinone: Known for its use in dye production and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives.
属性
CAS 编号 |
58236-19-4 |
|---|---|
分子式 |
C15H6Cl2O4 |
分子量 |
321.1 g/mol |
IUPAC 名称 |
6,7-dichloro-9,10-dioxoanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H6Cl2O4/c16-10-4-8-9(5-11(10)17)14(19)12-6(13(8)18)2-1-3-7(12)15(20)21/h1-5H,(H,20,21) |
InChI 键 |
LTQQNOCPMNSDJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


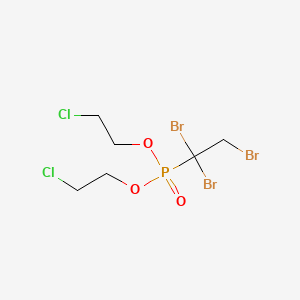
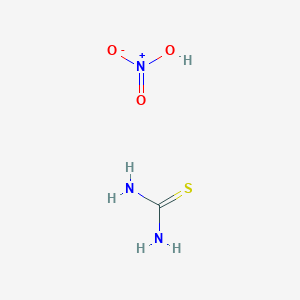
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)


![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)
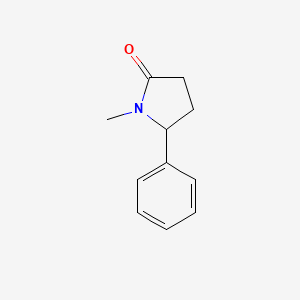
![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)

![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
